Product packaging for Ethyl 3-amino-3-hydrazinylidenepropanoate(Cat. No.:CAS No. 155053-64-8)

Ethyl 3-amino-3-hydrazinylidenepropanoate

Cat. No.: B130581
CAS No.: 155053-64-8
M. Wt: 145.16 g/mol
InChI Key: FTLCBIIGDQBECJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-hydrazinylidenepropanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O2 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3O2 B130581 Ethyl 3-amino-3-hydrazinylidenepropanoate CAS No. 155053-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-hydrazinylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-2-10-5(9)3-4(6)8-7/h2-3,7H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCBIIGDQBECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399176
Record name ethyl 3-amino-3-hydrazinylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155053-64-8
Record name ethyl 3-amino-3-hydrazinylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conceptual Framework of Hydrazinylidene Functional Groups in Organic Chemistry

The hydrazinylidene group, structurally represented as R¹R²C=N-NH₂, is the defining feature of a class of organic compounds known as hydrazones. wikipedia.org These compounds are typically synthesized through the condensation reaction of a ketone or an aldehyde with hydrazine (B178648) or its derivatives. wikipedia.org The carbon-nitrogen double bond (C=N) in the hydrazone functionality is a key locus of reactivity, making these compounds versatile intermediates in a multitude of organic transformations. numberanalytics.com

Hydrazones are notable for their participation in a variety of chemical reactions, including condensation and cycloaddition reactions, which makes them valuable precursors for the synthesis of complex organic molecules. numberanalytics.com They serve as crucial intermediates in well-established named reactions such as the Wolff–Kishner reduction, which deoxygenates carbonyl compounds. Furthermore, the nucleophilic nitrogen atom of the -NH₂ group and the electrophilic carbon of the C=N bond allow for a diverse range of chemical modifications.

The significance of hydrazones extends into medicinal chemistry, where the hydrazinylidene moiety is recognized as a pharmacophore in numerous biologically active compounds. Derivatives of hydrazones have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.gov This biological relevance underscores the importance of the hydrazinylidene group in the design and synthesis of novel therapeutic agents. nih.govontosight.ai

Significance and Research Trajectory Within Synthetic Organic Chemistry and Heterocyclic Science

Direct Synthetic Routes and Mechanistic Considerations

The most straightforward method for synthesizing this compound is the direct condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648). This reaction is typically carried out in a protic solvent like ethanol (B145695).

The mechanism of this reaction involves the initial nucleophilic attack of the hydrazine nitrogen on the keto-carbonyl carbon of the ethyl acetoacetate. This is followed by a dehydration step to form the C=N double bond of the hydrazone. The reaction is often acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.

One-Pot Reaction Sequences for Enhanced Efficiency

To improve efficiency and reduce waste, one-pot multicomponent reactions have been developed for the synthesis of pyrazole (B372694) derivatives from β-keto esters and hydrazines. nih.govrsc.org These methods often involve the in-situ formation of the β-keto ester followed by condensation with hydrazine, or the simultaneous reaction of a β-keto ester, an aldehyde, malononitrile, and hydrazine to create more complex pyranopyrazole structures. nih.govrsc.org For instance, a one-pot synthesis can be designed where a ketone is first converted to a β-keto ester, which then reacts with hydrazine without the need for isolation of the intermediate. nih.govmdpi.comrsc.org Such strategies streamline the synthetic process, saving time and resources.

Catalytic Approaches in C-N Bond Formation

The formation of the C-N bond in this compound is a critical step that can be facilitated by various catalysts. While the reaction can proceed without a catalyst, particularly with reactive substrates, the use of acid or base catalysts is common to improve reaction rates and yields. Acid catalysts, such as acetic acid or p-toluenesulfonic acid, activate the carbonyl group of the β-keto ester. researchgate.net Base catalysts, like piperidine, can facilitate the deprotonation of hydrazine, increasing its nucleophilicity. nih.gov

Furthermore, metal catalysts have been explored for the synthesis of pyrazolone (B3327878) derivatives. For example, palladium-catalyzed carbonylative coupling of α-chloroketones with hydrazines provides a route to these structures. researchgate.net While not a direct synthesis of the target compound from a β-keto ester, this highlights the potential for metal-catalyzed C-N bond formation in related systems. The development of catalytic systems for the direct condensation of β-keto esters with hydrazine continues to be an area of active research, aiming for milder reaction conditions and broader substrate scope.

Multi-step Synthetic Strategies via Key Intermediates

Multi-step syntheses provide access to a wider range of analogs of this compound by allowing for the introduction of various functional groups at different stages of the synthesis. These strategies often involve the preparation of a key precursor which is then converted to the final product.

Derivations from β-Keto Esters and Related Propanoates

The primary multi-step approach involves the modification of the starting β-keto ester or the resulting pyrazolone. Ethyl acetoacetate and its derivatives are readily available and can be functionalized at the α-position before the condensation reaction with hydrazine. This allows for the synthesis of a variety of substituted analogs.

The reaction of β-keto esters with hydrazine is a well-established method for the synthesis of pyrazolones, which exist in tautomeric equilibrium with the hydrazone form, including structures analogous to this compound. nih.govhilarispublisher.com The reaction conditions can influence the final product, leading to either the cyclic pyrazolone or the open-chain hydrazone.

Starting MaterialReagentProductReference
Ethyl acetoacetateHydrazine hydrate3-Methyl-5-pyrazolone hilarispublisher.com
Substituted β-keto estersSubstituted hydrazinesSubstituted pyrazolones nih.gov
KetonesEthyl chloroformate, then hydrazinePyrazolones nih.gov

Synthetic Transformations Involving Nitroacrylates and Haloacrylates

While less common, nitroacrylates and haloacrylates can serve as precursors for the synthesis of related amino-pyrazole structures. The reaction of ethyl 3-nitroacrylate (B1257834) with hydrazine derivatives can proceed via an aza-Michael addition, forming an adduct that can subsequently eliminate nitrous acid to yield N'-substituted hydrazones of alkyl pyruvates. This approach offers an alternative route to the hydrazone skeleton.

Similarly, haloacrylates can react with hydrazine. The halogen atom can act as a leaving group, facilitating a cyclization reaction after the initial nucleophilic attack of hydrazine. While direct synthesis of this compound from these precursors is not extensively documented, their reactivity patterns suggest potential for the development of novel synthetic routes.

Employing Aza-Michael Additions in Precursor Synthesis

The aza-Michael addition is a key reaction for the formation of C-N bonds and can be utilized in the synthesis of precursors for this compound. The addition of hydrazine to an activated alkene, such as an acrylate (B77674) derivative, can generate a β-hydrazinyl propanoate. This intermediate can then be further transformed into the desired product.

For example, the reaction of hydrazine with ethyl acrylate can lead to the formation of ethyl 3-hydrazinylpropanoate. While this reaction can be complex and may lead to the formation of pyrazolidinones, under controlled conditions, it can be a viable route to the precursor. Subsequent oxidation or other transformations could then be employed to introduce the C=N double bond. The aza-Michael addition of hydrazides to activated alkenes has also been shown to be an effective method for C-N bond formation.

Stereoselective Synthesis and Diastereomeric/Enantiomeric Control

The spatial arrangement of atoms in molecules, known as stereochemistry, is a critical aspect of chemical synthesis, particularly in the preparation of biologically active compounds. For this compound and its analogues, controlling the stereochemical outcome is paramount. This involves managing both the configuration around the carbon-nitrogen double bond (E/Z isomerism) and the chirality of the molecule to produce specific diastereomers or enantiomers.

Control of E/Z Isomerism in Hydrazinylidene Systems

The C=N double bond in hydrazinylidene systems, such as this compound, can exist as two geometric isomers: E (entgegen, opposite) and Z (zusammen, together). The relative stability and interconversion of these isomers are influenced by several factors, and controlling this isomerism is a key challenge in their synthesis.

Generally, the E isomer of hydrazones is thermodynamically more stable than the Z isomer. researchgate.net However, the formation of the kinetic or thermodynamic product can be directed by carefully selecting reaction conditions. Factors that influence the E/Z ratio include pH, temperature, the presence of catalysts, and the nature of the substituents. researchgate.net For instance, the condensation reaction to form the hydrazone can be catalyzed by acids, which can also facilitate the isomerization between the E and Z forms. researchgate.net

Recent studies on acylhydrazones have shown that E/Z isomerization can be induced by irradiation with UV light. mdpi.comresearchgate.net The stabilization of one isomer over the other is highly dependent on factors like intramolecular hydrogen bonding and the electronic and steric effects of the substituents. mdpi.comresearchgate.net For example, a substituent that can form a hydrogen bond with the N-H group may stabilize the E isomer, making the conversion to the Z isomer more difficult. mdpi.com In contrast, certain structural features can stabilize the less-favored Z-isomer. mdpi.com Theoretical studies, such as Density Functional Theory (DFT) calculations, have proven valuable in understanding the conformational structures and relative stabilities of E/Z isomers. mdpi.comresearchgate.net

The characterization and differentiation of E and Z isomers are typically accomplished using spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR, with definitive confirmation often provided by X-ray crystallography. researchgate.net Chromatographic methods such as TLC and HPLC can also be used to separate and monitor the isomers. researchgate.net

Table 1: Factors Influencing E/Z Isomerism in Hydrazinylidene Systems

Factor Effect on Isomer Ratio Rationale
Thermodynamics Generally favors the more stable E isomer. researchgate.net The E isomer often has lower steric hindrance between substituents.
Catalysts (e.g., Acids) Can facilitate interconversion, leading to the thermodynamic product. researchgate.net Catalysts lower the energy barrier for rotation around the C=N bond via an addition-elimination mechanism. rsc.org
Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, favoring the thermodynamic product. researchgate.net Isomerization is an equilibrium process influenced by temperature.
Intramolecular H-Bonds Can stabilize a specific isomer, affecting the equilibrium position. mdpi.commdpi.com Hydrogen bonding provides an additional stabilizing energetic contribution to one isomer over the other.
Photochemical Conditions UV irradiation can induce isomerization, often leading to a photostationary state with a higher proportion of the less stable isomer. mdpi.comresearchgate.net Light provides the energy to overcome the rotational barrier of the C=N bond.

| Substituent Effects | Steric bulk and electronic properties of substituents on both the carbon and nitrogen atoms influence the relative stability of the isomers. mdpi.com | Large substituents may sterically favor the E configuration to minimize repulsion. |

Development of Chiral Auxiliaries or Catalysts for Enantioselective Pathways

Achieving enantioselectivity in the synthesis of chiral molecules like analogues of this compound is a central goal in modern organic chemistry. This is typically accomplished by using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been successfully applied to the synthesis of chiral amines from hydrazones. researchgate.net For example, N-acylhydrazones prepared from chiral oxazolidinones can undergo stereoselective addition reactions with various nucleophiles. researchgate.net The chiral environment created by the auxiliary directs the approach of the nucleophile, leading to the formation of one enantiomer in excess. Subsequent cleavage of the N-N bond yields the desired chiral amine. researchgate.net Common classes of chiral auxiliaries include ephedrine (B3423809) derivatives, oxazolidinones, and camphorsultam. wikipedia.orgsigmaaldrich.com

Chiral Catalysts: An alternative and often more atom-economical approach is the use of a chiral catalyst. Catalytic enantioselective methods employ a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Strategies for the catalytic enantioselective synthesis of amines and their derivatives include the reduction of imines or the addition of nucleophiles to them. nih.gov For hydrazone systems, chiral catalysts can be employed in various transformations. For example, chiral phosphoric acids derived from BINOL have been used to catalyze enantioselective transannular cycloadditions of hydrazones derived from cycloalkenones. acs.org In another approach, engineered enzymes, such as imine reductases (IREDs), are being developed for the biocatalytic reduction of hydrazones to furnish chiral hydrazine products with exceptional stereocontrol. nih.gov This biocatalytic approach offers a sustainable alternative to methods requiring precious metals and costly chiral ligands. nih.gov

Table 2: Strategies for Enantioselective Synthesis in Hydrazone Chemistry

Strategy Description Key Reagents/Catalysts Advantages
Chiral Auxiliaries A chiral moiety is temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org Oxazolidinones, Pseudoephedrine, Camphorsultam. wikipedia.orgresearchgate.net Reliable, versatile, and can lead to high diastereoselectivity. researchgate.net
Chiral Metal Catalysis A chiral ligand coordinates to a metal center to create a chiral catalytic environment for the reaction. Ruthenium-diamine-diphosphine systems. rsc.org High turnover numbers, broad substrate scope.
Chiral Organocatalysis Small, chiral organic molecules are used as catalysts. Cinchona-derived bifunctional catalysts, BINOL-based phosphoric acids. acs.orgnih.gov Metal-free, often robust and insensitive to air/moisture.

| Biocatalysis | Enzymes are used as catalysts to perform highly selective transformations. nih.gov | Engineered Imine Reductases (IREDs), Hydrazone Reductase (HRED). nih.gov | Exceptional selectivity, mild reaction conditions, environmentally friendly. nih.gov |

Sustainable Synthesis Protocols and Green Chemistry Principles

The development of synthetic methodologies for this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent Optimization and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

For hydrazone synthesis, significant progress has been made in moving away from undesirable solvents. nih.gov Water is an excellent green solvent, and its use in organic reactions is highly desirable. rsc.org For example, an asymmetric addition of hydrazones to imines was developed that proceeds with better yields and enantioselectivities in water compared to organic solvents. rsc.org Other benign protic solvents like ethanol are also commonly used. minarjournal.comacs.org

Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. Several techniques have been developed to facilitate hydrazone synthesis without a bulk solvent:

Microwave Irradiation: This method can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. minarjournal.com

Mechanochemistry (Ball Milling): Grinding solid reactants together, sometimes with a catalytic amount of a liquid, can efficiently promote reactions. acs.orgnih.gov This technique has been used for the quantitative synthesis of hydrazones. nih.gov

High Hydrostatic Pressure (HHP): Applying high pressure can facilitate reactions between solid reactants without the need for solvents or catalysts, leading to nearly quantitative yields and easier product isolation. nih.gov

Ultrasonic Conditions: The use of ultrasound can enhance reaction rates in the synthesis of hydrazones, often under solvent-free conditions with a reusable catalyst. researchgate.net

Table 3: Comparison of Reaction Media for Hydrazone Synthesis

Reaction Medium Conditions Advantages Disadvantages
Traditional Organic Solvents (e.g., Dioxane) Reflux, often with acid catalyst. mdpi.com Good solubility for many reactants. Often toxic, volatile, and difficult to dispose of.
Green Solvents (e.g., Water, Ethanol) Room temperature or mild heating. rsc.orgresearchgate.net Environmentally benign, low cost, non-toxic. Reactant solubility can be limited.
Solvent-Free: Microwave Microwave irradiation, 5-10 minutes. minarjournal.com Rapid reaction times, high yields, energy efficient. Requires specialized equipment.
Solvent-Free: Mechanochemistry Planetary ball milling, 30-180 minutes. acs.orgnih.gov High yields, avoids bulk solvents, applicable to a wide range of substrates. Can require high energy input.

| Solvent-Free: High Pressure | High hydrostatic pressure (HHP). nih.gov | No solvent or catalyst needed, high yields, simple workup. nih.gov | Requires specialized high-pressure equipment. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts.

Waste minimization goes beyond atom economy to consider all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. scholarscentral.com Strategies to minimize waste in the synthesis of this compound and its analogues include:

Using Catalysts: Employing catalytic amounts of reagents instead of stoichiometric amounts significantly reduces waste. researchgate.netresearchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in the same reaction vessel without isolating intermediates can save on solvents and purification materials, thereby reducing waste and improving efficiency. nih.gov

Solvent-Free Protocols: As discussed previously, eliminating solvents is a highly effective way to minimize waste. nih.govminarjournal.comacs.orgrsc.org

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformative Processes of Ethyl 3 Amino 3 Hydrazinylidenepropanoate

Reactions Involving the Hydrazinylidene Moiety

The hydrazinylidene group (C=N-NH2) is a critical locus of reactivity in Ethyl 3-amino-3-hydrazinylidenepropanoate. Its chemical behavior is characterized by the interplay of the C=N double bond and the adjacent amino group, leading to various possible transformations.

The hydrazinylidene moiety is capable of undergoing several isomerization and tautomerization processes, which can be influenced by environmental conditions such as pH and solvent polarity.

E/Z Isomerization: The carbon-nitrogen double bond (C=N) of the hydrazinylidene group is subject to geometric isomerism, existing as either the E or Z isomer. The interconversion between these isomers can often be triggered by photochemical irradiation or thermal energy. researchgate.net The E isomer is generally more thermodynamically stable due to reduced steric hindrance. However, the presence of intramolecular hydrogen bonding in the Z isomer can in some cases enhance its stability. nih.gov The equilibrium between the E and Z forms can be influenced by pH, with protonation of a nitrogen atom potentially facilitating rotation around the C=N bond. acs.orgacs.org

Hydrazone-Enehydrazine Tautomerism: Analogous to the well-known keto-enol tautomerism, hydrazones can exhibit tautomerism to form enehydrazines. researchgate.netreddit.com In the case of this compound, a proton transfer from the carbon adjacent to the C=N bond to the terminal nitrogen of the hydrazinylidene group would result in the formation of the corresponding enehydrazine tautomer. While the hydrazone form is typically the more stable and predominant tautomer, the enehydrazine form can be a key intermediate in certain reactions. reddit.com

Isomerization/Tautomerism PathwayDescriptionInfluencing Factors
E/Z Isomerization Geometric isomerism around the C=N double bond.Light, Heat, pH
Hydrazone-Enehydrazine Tautomerism Proton transfer from the α-carbon to the terminal nitrogen.Solvent, Catalyst

The polarized nature of the C=N double bond in the hydrazinylidene moiety allows for both nucleophilic and electrophilic attacks.

Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, for instance, can add to the C=N bond. wikipedia.org Furthermore, the acidity of the α-hydrogen atom is significantly increased, facilitating its deprotonation by a strong base like lithium diisopropylamide (LDA) to form an azaenolate. This azaenolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides. wikipedia.org

Electrophilic Attack: The nitrogen atoms of the hydrazinylidene group possess lone pairs of electrons and can act as nucleophiles. For example, they can be alkylated or acylated. The C=N bond itself can also serve as a radical acceptor in certain reactions. nih.gov

The hydrazinylidene group can undergo both reduction and oxidation, leading to a variety of products.

Reduction: The C=N bond of hydrazones can be reduced to a C-N single bond, yielding the corresponding hydrazine (B178648) derivative. Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride. researchgate.net Under more forceful, basic conditions, as seen in the Wolff-Kishner reduction, the hydrazone can be completely reduced to a methylene group, with the expulsion of nitrogen gas. libretexts.orgucla.edu

Oxidation: Oxidation of the hydrazinylidene moiety can lead to the formation of diazo compounds, which are valuable synthetic intermediates. acs.orgthieme-connect.com A variety of oxidizing agents have been employed for this purpose, including manganese dioxide, and catalytic systems involving copper or bismuth salts with a terminal oxidant like oxygen. acs.orgacs.orgresearchgate.net

Reaction TypeReagents/ConditionsProduct Type
Reduction Sodium BorohydrideSubstituted Hydrazine
Reduction (Wolff-Kishner) KOH, heatAlkane
Oxidation Copper(II) Acetate (B1210297), OxygenDiazo Compound

Reactions at the Ester Functionality

The ethyl ester group in this compound provides another reactive site within the molecule, primarily for nucleophilic acyl substitution reactions.

The ester can be cleaved back to its constituent carboxylic acid and alcohol through hydrolysis.

Acidic Hydrolysis: When heated with an excess of water in the presence of a strong acid catalyst, the ethyl ester will undergo hydrolysis to produce the corresponding carboxylic acid and ethanol (B145695). chemguide.co.uklumenlearning.comlibretexts.org This reaction is reversible, and the position of the equilibrium can be shifted towards the products by using a large excess of water. chemguide.co.ukwikipedia.org

Basic Hydrolysis (Saponification): Treatment with a stoichiometric amount of a strong base, such as sodium hydroxide, results in the irreversible hydrolysis of the ester. lumenlearning.comwikipedia.org This reaction, known as saponification, yields the carboxylate salt and ethanol. The reaction proceeds to completion because the final deprotonation of the carboxylic acid by the base is thermodynamically very favorable. libretexts.orgwikipedia.org

The alkoxy group of the ester can be displaced by other nucleophiles, such as alcohols or amines.

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol can lead to the exchange of the ethoxy group for a different alkoxy group. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven process is often facilitated by using the new alcohol as the solvent to drive the reaction to completion. wikipedia.orgorganic-chemistry.org

Amidation: The reaction of the ester with an amine, typically under heating or with a catalyst, can produce the corresponding amide. mdpi.comchemrxiv.orgresearchgate.netrsc.org This transformation is generally less facile than hydrolysis or transesterification and often requires specific conditions to proceed efficiently. mdpi.comorganic-chemistry.org

ReactionConditionsProducts
Acidic Hydrolysis Dilute Acid (e.g., HCl), HeatCarboxylic Acid + Ethanol
Basic Hydrolysis Strong Base (e.g., NaOH), HeatCarboxylate Salt + Ethanol
Transesterification Alcohol, Acid or Base CatalystNew Ester + Ethanol
Amidation Amine, Heat/CatalystAmide + Ethanol

Reactions at the Amino Group

The reactivity of this compound is characterized by the presence of multiple nucleophilic centers, particularly the amino (-NH2) groups associated with the hydrazone and enamine-like functionalities. These sites are primary locations for electrophilic attack, leading to a variety of derivatives.

Alkylation, Acylation, and Derivatization

The amino groups of this compound can undergo reactions with alkylating and acylating agents to form N-substituted derivatives. While specific literature on the alkylation of this exact molecule is sparse, the general reactivity of related hydrazones and enamines suggests that these transformations are feasible.

Acylation reactions, for instance with acid chlorides or anhydrides, would be expected to occur at the terminal amino group of the hydrazinylidene moiety. This functionalization is a key step in the synthesis of more complex molecules, including certain heterocyclic systems. The reaction introduces an acyl group, modifying the electronic properties and steric environment of the molecule, which can influence subsequent cyclization or substitution reactions.

Formation of Imines and Related Derivatives

The primary amino group of the hydrazinylidene fragment is capable of reacting with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a fundamental process in organic chemistry for creating new carbon-nitrogen double bonds. For example, the reaction of 3-amino-2-ethylquinazolin-4(3H)-one with various aromatic aldehydes yields novel benzylidenaminoquinazolin-4(3H)-one derivatives researchgate.net. While not the exact starting material, this demonstrates the reactivity of an amino group attached to a nitrogen-containing heterocycle with aldehydes to form imine-like structures. This reactivity is anticipated for this compound, providing a pathway to elaborate the molecular framework.

Intramolecular Cyclization Reactions for Heterocycle Synthesis

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. Its unique arrangement of functional groups—an ester, an enamine-like system, and a hydrazone—provides multiple reactive sites that can participate in intramolecular cyclization reactions, often leading to the formation of five- or six-membered rings.

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazoles, Indoles, Quinazolines)

Pyrazoles: The synthesis of pyrazoles is a prominent application of compounds with a structure similar to this compound. The core reaction involves the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. The subject molecule can be considered a synthon for a β-keto ester, making it an ideal candidate for pyrazole (B372694) formation. The intramolecular cyclization would involve the terminal amino group of the hydrazone attacking the ester carbonyl, or a related tautomeric form, to form the pyrazole ring. Numerous methods exist for synthesizing 5-aminopyrazole derivatives from precursors like arylhydrazononitriles or by reacting β-ketonitriles with hydrazine rsc.orgresearchgate.net. For example, ethyl (E)-2-cyano-3-ethoxyacrylate reacts with hydrazine in refluxing ethanol to produce ethyl 5-amino-1H-pyrazole-4-carboxylate in 99% yield chemicalbook.com. This highlights a common pathway for constructing the pyrazole core from related substrates.

PrecursorReagentProductYield (%)
Ethyl (E)-2-cyano-3-ethoxyacrylateHydrazineEthyl 5-amino-1H-pyrazole-4-carboxylate99
β-KetonitrileHydrazine Hydrate5-Amino-3-substituted-1H-pyrazole55-77

Indoles: The Fischer indole synthesis, which typically involves the acid-catalyzed cyclization of arylhydrazones, is a classic method for indole construction researchgate.net. While this compound is not a traditional arylhydrazone, modifications of this strategy or other cyclization pathways could potentially lead to indole derivatives. For instance, a two-step synthesis of unprotected 3-aminoindoles has been developed from spiro[indole-3,5′-isoxazoles] by reaction with hydrazine hydrate nih.gov. This demonstrates the utility of hydrazine derivatives in the final steps of indole synthesis.

Quinazolines: Quinazoline synthesis often proceeds from anthranilic acid derivatives or 2-aminobenzonitriles scielo.br. A common strategy involves the cyclization of a 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) followed by a reaction with an amine scielo.br. Other routes involve the reaction of 2-aminobenzylamines with aldehydes or nitriles organic-chemistry.orgnih.gov. The direct transformation of this compound into a quinazoline would likely require a multi-component reaction involving an appropriately substituted benzene derivative, such as a 2-aminobenzophenone, to build the fused aromatic ring system dergipark.org.tr.

Formation of Spiro-Fused Systems

The synthesis of spiro-fused heterocyclic systems often involves multicomponent reactions where a ketone, such as isatin, reacts with an amine and a 1,3-dicarbonyl compound beilstein-journals.org. The structure of this compound, containing both amine and functionalities akin to a 1,3-dicarbonyl synthon, suggests its potential as a building block in such transformations. Although direct examples involving this specific molecule are not prevalent, related compounds are used to construct spiroheterocycles. For example, the synthesis of spiro 1,3-thiazolidin-4-one derivatives can be achieved through the cycloaddition of thioglycolic acid to an imine formed from a steroidal ketone beilstein-journals.org. This illustrates the principle of using multifunctional precursors to build complex spirocyclic architectures.

Intermolecular Reactions and Adduct Formation

Beyond intramolecular cyclizations, this compound can participate in intermolecular reactions. Its electron-rich enamine-like double bond and nucleophilic amino groups can react with various electrophiles. For instance, it could potentially act as a dinucleophile in reactions with bifunctional electrophiles to form larger heterocyclic rings.

Furthermore, compounds with similar functionality can undergo cycloaddition reactions. The hydrazone moiety could react with dipolarophiles in [3+2] cycloadditions to form five-membered rings. While specific studies on this molecule are limited, the general reactivity profile of related enaminones and hydrazones supports their participation in a wide range of intermolecular processes that lead to the formation of complex adducts and novel molecular scaffolds.

Michael-Type Additions

Enamines, such as ethyl 3-aminocrotonate, are effective nucleophiles in Michael-type additions, which involve the 1,4-addition to α,β-unsaturated carbonyl compounds. A prominent example of this reactivity is the Hantzsch dihydropyridine synthesis. In this multicomponent reaction, an enamine (like ethyl 3-aminocrotonate), a β-ketoester (such as ethyl acetoacetate), and an aldehyde condense to form a 1,4-dihydropyridine derivative. google.comwikipedia.orgnih.gov

The mechanism involves the formation of an α,β-unsaturated carbonyl compound (a benzylidene derivative) from the aldehyde and the β-ketoester. The enamine then acts as the Michael donor, adding to the β-position of this unsaturated intermediate. Subsequent cyclization and dehydration lead to the final dihydropyridine product. nih.govslideshare.netresearchgate.net This reaction is of significant importance in medicinal chemistry, as 1,4-dihydropyridine derivatives are a well-known class of calcium channel blockers. wikipedia.org

The reaction can be carried out using various substituted aldehydes, leading to a diverse range of dihydropyridine products. The conditions often involve heating the reactants in a suitable solvent, sometimes with a catalyst. jsynthchem.comresearchgate.net

Table 1: Examples of Michael-Type Additions in Hantzsch Dihydropyridine Synthesis
Enamine DonorAldehydeβ-KetoesterProductReference
Ethyl 3-aminocrotonateBenzaldehydeEthyl acetoacetate (B1235776)Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate researchgate.netresearchgate.net
Ethyl 3-aminocrotonate2,3-DichlorobenzaldehydeMethyl acetoacetateEthyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Felodipine) google.com
Ethyl 3-aminocrotonate3-NitrobenzaldehydeEthyl acetoacetateDiethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate nih.gov
Methyl 3-aminocrotonate3-Aryl-2-isobutanoyl-N-phenyl-acrylamideNot applicable (part of the aldehyde reactant)Methyl-4-aryl-6-isopropyl-2-methyl-5-[n-phenyl-aminocarbonyl]-1,4-dihydropyridine-3-carboxylates wjpmr.com

Condensation Reactions with Carbonyl Compounds

The "hydrazinylidene" moiety in the requested compound's name points towards the reactivity of hydrazones, particularly those derived from β-ketoesters like ethyl acetoacetate. These hydrazones are versatile intermediates for the synthesis of heterocyclic compounds, most notably pyrazoles, through condensation reactions with carbonyl compounds.

A classic example is the Knorr pyrazole synthesis , where a β-ketoester reacts with a hydrazine to form a pyrazolone (B3327878), a tautomer of a hydroxypyrazole. chemhelpasap.comname-reaction.comjk-sci.com The initial step is the formation of a hydrazone from the ketone functionality of the β-ketoester. This is followed by an intramolecular condensation, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to cyclization and elimination of ethanol to form the pyrazolone ring. chemhelpasap.com

This reaction can be extended to multicomponent syntheses where a β-ketoester, a hydrazine, and an aldehyde or another carbonyl compound react in a one-pot procedure to yield highly substituted pyrazoles. beilstein-journals.orgnih.govorganic-chemistry.org In these reactions, the initially formed hydrazone or pyrazolone can undergo a subsequent Knoevenagel condensation with the aldehyde. beilstein-journals.org This is often followed by a Michael addition of a second molecule of the pyrazolone to the resulting α,β-unsaturated intermediate, leading to bis-pyrazole derivatives. researchgate.netresearchgate.net

Table 2: Examples of Condensation Reactions Leading to Pyrazole Derivatives
Hydrazone/Hydrazine SourceCarbonyl Compound(s)Key Reaction TypeProductReference
PhenylhydrazineEthyl acetoacetateKnorr Pyrazolone Synthesis3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one wordpress.com
Hydrazine hydrateEthyl benzoylacetateKnorr Pyrazolone Synthesis5-Phenyl-2,4-dihydro-3H-pyrazol-3-one chemhelpasap.com
Hydrazine monohydrochlorideAcetophenone and BenzaldehydeOne-pot condensation/oxidation3,5-Diphenyl-1H-pyrazole organic-chemistry.org
PhenylhydrazineEthyl acetoacetate and BenzaldehydeKnoevenagel condensation/Michael addition4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) researchgate.netresearchgate.net
Ethyl acetoacetate phenylhydrazoneMalononitrileCyclocondensation5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile fortunejournals.com

Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of "Ethyl 3-amino-3-hydrazinylidenepropanoate". Its high resolution and sensitivity allow for the separation of the target compound from starting materials, by-products, and degradation products. Both normal-phase and reversed-phase HPLC can be utilized, with the choice depending on the polarity of the compound and the impurities.

A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the hydrazone moiety exhibits significant absorbance in the UV region.

Table 1: Illustrative HPLC Method Parameters for Purity Determination

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 25 °C

| Expected Retention Time | ~ 5.2 min |

Given the potential for stereoisomerism in derivatives or related structures, the development of chiral HPLC methods is a critical consideration. The separation of enantiomers is often accomplished using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a variety of chiral compounds, including amino acid esters and related structures. yakhak.orgresearchgate.net

Method development for chiral separations involves screening different CSPs and mobile phases. chromatographyonline.com For a compound like "this compound," a normal-phase approach is often preferred for chiral separations. A mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically employed. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. chromatographyonline.com

Table 2: Example Screening Protocol for Chiral HPLC Method Development

Column Mobile Phase Composition (Hexane:Alcohol) Alcohol Expected Outcome
Chiralcel OD-H 90:10 Isopropanol Baseline resolution of enantiomers
Chiralpak AD 85:15 Ethanol Partial separation
Chiralpak IA 95:5 Isopropanol Good separation, potential for peak tailing

| Lux Amylose-1 | 80:20 | Ethanol | High enantioselectivity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the polar nature and relatively low volatility of "this compound," direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

A common derivatization strategy for compounds containing amino and ester functional groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are more amenable to GC separation and can be readily identified by their characteristic mass spectra.

The GC-MS analysis of the reaction mixture can provide valuable information about the presence of volatile intermediates and by-products, aiding in the optimization of the synthesis process.

Table 3: Hypothetical GC-MS Parameters for Derivatized "this compound"

Parameter Value
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C

| Ionization Mode | Electron Impact (EI), 70 eV |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, including the synthesis of "this compound". nih.govacs.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and developing it with an appropriate mobile phase, one can visualize the consumption of starting materials and the formation of the product. doi.orgmdpi.com

A suitable mobile phase for TLC analysis would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents is optimized to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine. nih.gov The completion of the reaction is indicated by the disappearance of the starting material spot. mdpi.com

Table 4: Typical TLC System for Monitoring Synthesis

Component Description
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase Ethyl Acetate:Hexane (1:1, v/v)
Visualization UV lamp (254 nm) and/or Iodine chamber
Rf (Product) ~ 0.4

| Rf (Starting Material) | ~ 0.7 |

Quantitative Spectroscopic Analysis (e.g., UV-Vis spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method that can be used for the quantitative analysis of "this compound" in solution. The hydrazone functional group contains a chromophore that absorbs light in the UV-Vis region. mu-varna.bg According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the pure compound at a fixed wavelength (λmax), which is the wavelength of maximum absorbance. iaea.org The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is particularly useful for determining the concentration of the final product and for dissolution studies. The UV-Vis spectra of hydrazones can be influenced by the solvent and the pH of the solution. nih.gov

Table 5: Illustrative Data for UV-Vis Quantitative Analysis

Concentration (µg/mL) Absorbance at λmax (275 nm)
2 0.152
4 0.305
6 0.458
8 0.610
10 0.763

| Linearity (R²) | 0.9998 |

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of complex molecules like Ethyl 3-amino-3-hydrazinylidenepropanoate is paramount for its widespread application. A significant area of ongoing research is the development of novel catalytic systems that can offer high yields, selectivity, and environmentally benign reaction conditions. Current investigations are exploring a range of catalysts to streamline its production.

One promising approach involves the use of transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions have shown considerable success in the formation of C-N bonds, a critical step in the synthesis of related hydrazone structures. Similarly, rhodium complexes are being investigated for the asymmetric hydrogenation of hydrazones, which could be adapted to produce chiral derivatives of this compound with high enantioselectivity. acs.org

In addition to precious metal catalysts, there is a growing interest in employing more abundant and eco-friendly alternatives. Cerium chloride (CeCl₃·7H₂O), for example, has emerged as an effective catalyst for the synthesis of hydrazones derived from aromatic aldehydes and ketones, suggesting its potential applicability in the synthesis of the title compound. mdpi.com The development of intramolecular catalysis, where a functional group within the reactant molecule itself facilitates the reaction, is another innovative strategy being explored to enhance reaction rates and selectivity. nih.gov

Catalyst TypePotential Advantages in SynthesisRelevant Research Area
Palladium ComplexesHigh efficiency in C-N bond formationCross-coupling reactions organic-chemistry.org
Rhodium ComplexesHigh enantioselectivityAsymmetric hydrogenation acs.org
Cerium ChlorideEco-friendly and cost-effectiveLewis acid catalysis mdpi.com
Intramolecular CatalystsEnhanced reaction rates and selectivitySubstrate-directed synthesis nih.gov

Expansion of Reactivity Profiles through Unconventional Reaction Conditions

Moving beyond traditional synthetic methods, researchers are increasingly turning to unconventional reaction conditions to unlock new reactivity profiles for compounds analogous to this compound. These novel conditions can lead to the formation of unique products that are inaccessible through conventional means.

Photoredox catalysis, which utilizes visible light to initiate chemical transformations, offers a powerful tool for forging new bonds under mild conditions. This methodology has been successfully applied to the synthesis of complex heterocyclic structures from hydrazones and could potentially be used to functionalize this compound in novel ways.

Electrochemical methods also present an exciting frontier. The electrooxidation of benzylic C(sp³)–H bonds to generate hydrazones without the need for hazardous metal catalysts or external oxidants showcases the potential of electrochemistry in developing greener synthetic routes. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are emerging as powerful solutions to address these scalability issues, offering enhanced safety, efficiency, and reproducibility.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This level of control is particularly advantageous when dealing with reactive intermediates or exothermic reactions, which are often encountered in the synthesis of nitrogen-rich compounds. pharmablock.com The continuous flow synthesis of aryldiazomethanes from hydrazone precursors highlights the potential for safer and more efficient production of reactive species that could be used in the synthesis of this compound derivatives. nih.govresearchgate.net Furthermore, flow chemistry has been successfully employed in the two-stage synthesis of pyrazoles from acetophenones and hydrazine (B178648), demonstrating its utility in multi-step synthetic sequences. galchimia.com

Automated synthesis platforms, which integrate robotics and computational control, can further accelerate the discovery and optimization of new reactions and derivatives. By enabling high-throughput screening of reaction conditions and starting materials, these systems can significantly reduce the time and resources required to develop scalable synthetic processes for compounds like this compound.

In Silico Design and Prediction of Novel Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In silico design allows for the rational design and prediction of the properties and reactivity of novel derivatives of this compound before they are synthesized in the laboratory.

By employing quantum mechanical calculations and molecular docking studies, researchers can predict the electronic structure, stability, and potential biological activity of new molecules. acs.orgacs.orgnih.gov This predictive power enables the targeted design of derivatives with specific, tunable reactivity for various applications. For example, computational screening can identify substituents that would enhance the compound's efficacy as a pharmaceutical agent or its performance as a ligand in catalysis. nih.govscispace.com This approach has been successfully used to design hydrazone derivatives with potential antidiabetic and antibacterial activities. acs.orgnih.gov

Computational MethodApplication in Derivative DesignPredicted Outcome
Quantum Mechanics (DFT)Exploring free radical-scavenging mechanismsAntioxidant activity scispace.com
Molecular DockingInvestigating binding interactions with biological targetsPotential therapeutic applications acs.orgnih.gov
QSAR ModelingPredicting biological activity based on structureStructure-activity relationships scispace.com

Exploration of Solid-State Reactivity and Mechanochemistry

Solid-state chemistry and mechanochemistry offer intriguing, solvent-free alternatives to traditional solution-phase reactions. These approaches can lead to different reaction outcomes and provide access to novel materials with unique properties.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has been successfully employed for the synthesis of hydrazones. nih.gov Grinding solid reactants together, sometimes with a catalytic amount of a liquid or solid additive, can initiate reactions with high efficiency and minimal waste. researchgate.netresearchgate.net This technique is particularly appealing for its environmental benefits and the potential to form products that are difficult to obtain from solution. The solid-state synthesis of a hydrazone-disulfide macrocycle demonstrates the potential of these methods in constructing complex molecular architectures. rsc.org The investigation of the solid-state reactivity of this compound could therefore unveil new synthetic pathways and novel crystalline forms with distinct physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-3-hydrazinylidenepropanoate, and how can reaction conditions be optimized?

  • Answer : this compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting ethyl 3-bromopropanoate with hydrazine derivatives under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF . Optimization includes temperature control (60–80°C), inert atmospheres to prevent oxidation, and stoichiometric adjustments to minimize side products. Purity is verified via HPLC or TLC, with yields averaging 60–75% under optimized conditions .

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it?

  • Answer : NMR (¹H and ¹³C) and FT-IR are primary tools. Key features include:

  • ¹H NMR : A triplet at δ 1.2–1.4 ppm (ethyl CH₃), a quartet at δ 4.1–4.3 ppm (ethyl CH₂), and broad signals for NH groups (δ 5.5–6.5 ppm).
  • ¹³C NMR : Peaks at δ 170–175 ppm (ester carbonyl) and δ 155–160 ppm (hydrazinylidene C=N).
  • IR : Strong absorption bands at 1650–1700 cm⁻¹ (C=O) and 3200–3350 cm⁻¹ (N-H stretches) .
    • Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 162.09 (C₅H₁₁N₃O₂⁺) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing tautomeric forms of this compound?

  • Answer : The hydrazinylidene group enables keto-enol tautomerism, complicating structural analysis. Techniques include:

  • Variable-temperature NMR : Monitors equilibrium shifts between tautomers.
  • X-ray crystallography : Resolves solid-state tautomeric preferences.
  • Computational modeling (DFT) : Predicts energetically favored tautomers in solution .
    • Contradictions in literature data often stem from solvent polarity and temperature effects on tautomeric ratios .

Q. How do steric and electronic effects influence the compound’s reactivity in multicomponent reactions?

  • Answer : The hydrazinylidene moiety acts as a bifunctional nucleophile, participating in cycloadditions (e.g., Huisgen reactions) and condensations. Steric hindrance from the ethyl ester group slows reactivity with bulky electrophiles, while electron-withdrawing effects enhance electrophilicity at the C=N bond. Kinetic studies using stopped-flow spectroscopy reveal second-order kinetics in reactions with aldehydes .

Q. What strategies mitigate instability during storage or under experimental conditions?

  • Answer : The compound is hygroscopic and prone to hydrolysis. Recommendations include:

  • Storage at –20°C under argon.
  • Use of anhydrous solvents (e.g., dried THF) in reactions.
  • Addition of radical inhibitors (e.g., BHT) to prevent oxidative degradation .
    • Stability assays via accelerated aging (40°C/75% RH) show <5% decomposition over 30 days when properly stored .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

  • Answer : Discrepancies arise from assay variability (e.g., cell line differences) or impurities. Best practices include:

  • Reproducibility checks : Independent synthesis and purity validation (≥95% by HPLC).
  • Dose-response curves : EC₅₀/IC₅₀ comparisons across studies.
  • Meta-analysis : Cross-referencing data from PubChem, ChEMBL, and peer-reviewed journals .
    • For example, conflicting IC₅₀ values in enzyme inhibition assays may reflect variations in buffer pH or co-solvents .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like hydrolases or kinases. Key interactions include:

  • Hydrogen bonding between the hydrazinylidene group and catalytic residues.
  • Hydrophobic interactions with the ethyl ester moiety.
    • Validation via SPR or ITC experiments is critical to confirm computational predictions .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a precursor for bioactive heterocycles?

  • Answer : It serves as a building block for:

  • Triazoles : Via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Hydrazones : Condensation with carbonyl compounds for antimicrobial agents.
  • Pyrazolines : Cyclization with α,β-unsaturated ketones for anticancer scaffolds .
    • Case study: A 2023 J. Med. Chem. paper details its use in synthesizing a kinase inhibitor with nanomolar potency .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for faster reaction times and higher yields .
  • Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous identification .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.